molecular formula C22H22N2O3S2 B2558022 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034408-41-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide

Katalognummer B2558022
CAS-Nummer: 2034408-41-6
Molekulargewicht: 426.55
InChI-Schlüssel: KNLPGPDESNESIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition and Prostate Cancer

One of the notable applications is in the development of histone deacetylase (HDAC) inhibitors for the treatment of prostate cancer. A study by Liu et al. (2015) synthesized a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent HDAC inhibition and cytotoxicity against PC-3 prostate cancer cells. One compound, exhibiting significant anti-HDAC and antiproliferative activity, was identified as a lead compound for further development of potential prostate cancer inhibitors (Liu et al., 2015).

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, identifying compounds with potency comparable to sematilide, a selective class III agent undergoing clinical trials. This study highlights the potential application in developing treatments for arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrase (CA) isoenzymes, identifying compounds with nanomolar inhibitory concentration. These findings are crucial for the development of inhibitors targeting specific CA isoenzymes involved in various diseases, including glaucoma and edema (Supuran et al., 2013).

Synthesis Methodologies

A synthesis study conducted by Saitoh et al. (2001) focused on the Pummerer-type cyclization for the creation of tetrahydroisoquinoline and benzazepine derivatives. This research underscores the significance of advanced synthetic strategies in accessing structurally diverse compounds for pharmaceutical applications (Saitoh et al., 2001).

Antimicrobial and Pharmacological Screening

Patel et al. (2009) synthesized fluoro substituted benzothiazoles containing sulphonamido quinazolinyl imidazole, evaluating them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study highlights the compound's versatility in addressing various biological targets (Patel et al., 2009).

Wirkmechanismus

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and health effects of the compound. Material Safety Data Sheets (MSDS) are often referenced for this information .

Zukünftige Richtungen

This involves discussing potential future research directions or applications of the compound. It could involve potential therapeutic uses, industrial applications, or areas of research that need further exploration .

Eigenschaften

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)24-12-3-4-18-14-20(9-10-21(18)24)23-22(25)17-7-5-16(6-8-17)19-11-13-28-15-19/h5-11,13-15H,2-4,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLPGPDESNESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.